Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H24N4O2 |
|---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-7-5-12(6-8-17)18-10-11(15-4)9-16-18/h9-10,12,15H,5-8H2,1-4H3 |
InChI Key |
KYMXEVUAIDEVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)NC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Piperidine Core
A common approach involves reacting tert-butyl 4-(methylamino)piperidine-1-carboxylate with a suitable pyrazole derivative bearing a leaving group at the 1-position (e.g., halide or sulfonate ester). The nucleophilic nitrogen of the pyrazole attacks the electrophilic carbon on the piperidine ring to form the desired C–N bond.
- Reaction Conditions:
- Solvent: Acetonitrile or dichloromethane
- Base: Potassium carbonate or potassium acetate
- Temperature: Reflux or 60-70°C
- Time: Several hours to overnight (12-30 h)
- Yield: Typically moderate to good (50-80%)
Coupling Using Carbodiimide Chemistry
Another method employs peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to couple the piperidine amine with a pyrazole carboxylic acid or derivative.
- Reaction Conditions:
- Solvent: Dichloromethane
- Temperature: Room temperature (~20°C)
- Time: 12 h
- Advantages: Mild conditions, high selectivity
- Yield: High (up to 79%)
Reductive Amination
Reductive amination can be used to attach the methylamino group to a pyrazole aldehyde precursor, followed by coupling to the piperidine scaffold.
- Reagents: Sodium triacetoxyborohydride as reducing agent
- Solvent: Dichloromethane
- Temperature: Room temperature
- Time: Overnight (~16-24 h)
- Yield: Around 79%
Detailed Reaction Example with Conditions and Yields
| Step | Reactants | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | tert-butyl 4-(methylamino)piperidine-1-carboxylate + 1-(2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl) derivative | Potassium carbonate, MeCN, reflux | Moderate to good | Nucleophilic substitution to introduce substituent |
| 2 | tert-butyl 4-(methylamino)piperidine-1-carboxylate + benzotriazol-1-ol + EDCI | DCM, room temp, 12 h | Up to 79% | Peptide coupling to form amide linkage |
| 3 | tert-butyl 4-(methylamino)piperidine-1-carboxylate + 4-fluoro-2-(trifluoromethyl)benzaldehyde + NaBH(OAc)3 | DCM, room temp, overnight | 79% | Reductive amination |
Analytical Data Supporting Synthesis
- NMR Spectroscopy:
- ^1H NMR signals consistent with piperidine ring protons (multiplets around 1.5-4.0 ppm)
- Methylamino protons as singlets near 2.2 ppm
- Pyrazole aromatic protons between 7.0-8.5 ppm
- Mass Spectrometry:
- Molecular ion peaks corresponding to the expected molecular weight plus proton or sodium adducts (e.g., m/z ~ 300-600 depending on derivative)
- Purification:
- Column chromatography using silica gel with gradients of ethyl acetate/heptane or dichloromethane/methanol
- Reaction Monitoring:
- TLC and LC-MS used to confirm completion and purity
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Typical Yield |
|---|---|---|---|---|
| Nucleophilic substitution | tert-butyl 4-(methylamino)piperidine-1-carboxylate, pyrazole halide | K2CO3, MeCN, reflux | Straightforward, scalable | 50-80% |
| Carbodiimide coupling | EDCI, HOBt, DIPEA, piperidine amine, pyrazole acid derivative | DCM, rt, 12 h | Mild, selective | Up to 79% |
| Reductive amination | Aldehyde, NaBH(OAc)3, piperidine amine | DCM, rt, overnight | High selectivity, mild | ~79% |
Industrial Considerations
For industrial scale synthesis, reaction parameters such as solvent choice, temperature control, and reagent stoichiometry are optimized to maximize yield and purity while minimizing by-products. Continuous flow chemistry may be employed to improve reproducibility and safety, especially for reactions involving sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study the interactions of pyrazole-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring and the methylamino group play crucial roles in binding to these targets, modulating their activity. This compound can affect various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Pyrazole-Substituted Piperidine Derivatives
Compound 1 : tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Structural Difference: Amino group at pyrazole 4-position (vs. methylamino in target compound).
- Key Properties : Purity 97%, CAS MDL number MFCD10687120.
- Applications : Likely used as a precursor for further functionalization via alkylation or acylation.
Compound 2 : tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate
- Structural Difference: Amino group at pyrazole 5-position.
- Key Properties : CAS RN 116956-39-8.
- Implications : Positional isomerism may alter hydrogen-bonding interactions and reactivity in cross-coupling reactions.
Compound 3 : tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- Structural Difference : Boronate ester at pyrazole 4-position.
- Key Properties : Melting point 116°C, ≥98% purity, used in Suzuki-Miyaura couplings.
- Applications : Critical for synthesizing biaryl structures in pharmaceutical intermediates.
Piperidine Derivatives with Heterocyclic Substituents
Compound 4 : tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
- Structural Difference : Benzimidazolone replaces pyrazole.
- Key Properties : LCMS [M+H]+ 334.
- Applications: Potential kinase inhibition due to benzimidazolone’s planar aromaticity.
Compound 5 : tert-Butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate
- Structural Difference: Chloropyrazine-carbonyl-methylamino group.
- Key Properties : Molecular weight 354.8, CAS 2377030-89-0.
- Implications : Chloropyrazine enhances electrophilicity, useful in nucleophilic substitution reactions.
Compound 6 : tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
- Structural Difference : Oxadiazolyl-pyridine substituent.
- Applications : Oxadiazole rings improve metabolic stability in drug candidates.
Physicochemical and Functional Comparisons
Biological Activity
Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate (CAS No. 2504240-17-7) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₂N₄O₂, with a molecular weight of 266.35 g/mol. The compound features a tert-butyl group, a piperidine ring, and a pyrazole moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₄O₂ |
| Molecular Weight | 266.35 g/mol |
| CAS Number | 2504240-17-7 |
| Purity | ≥97% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in signaling pathways related to inflammation and pain modulation. The presence of the pyrazole ring is significant as pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects.
Pharmacological Effects
Research has indicated several potential pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : The structure suggests potential analgesic activity, possibly through modulation of pain pathways in the central nervous system.
- Neuroprotective Properties : Given the structural similarities with known neuroprotective agents, further investigation into its neuroprotective capabilities is warranted.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives, providing insights into the potential effects of this compound.
Study 1: Inhibition of Pro-inflammatory Cytokines
In a study examining the effects of pyrazole derivatives on inflammation, it was found that certain compounds significantly reduced levels of TNF-alpha and IL-6 in vitro. While specific data on this compound was not detailed, structural similarities suggest it may exhibit comparable effects .
Study 2: Analgesic Activity in Animal Models
A related compound was tested for analgesic effects using a formalin-induced pain model in rodents. Results indicated a significant reduction in pain response at certain dosages, suggesting that similar compounds may possess analgesic properties through central mechanisms .
Study 3: Neuroprotective Effects
Research on piperidine derivatives has shown promise in neuroprotection against oxidative stress-induced cell death in neuronal cell lines. This raises the possibility that this compound could similarly protect neurons from damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
